GHB Receptor Binding Affinity Comparison
4-Hydroxy-4-methylpentanoic acid (UMB68) displays a GHB receptor binding affinity (IC50 = 38 μM) that is comparable to GHB (IC50 = 25 μM) . In contrast, the chain-extended homolog UMB58 exhibits a lower affinity (IC50 = 60 μM), and the dimethyl analog UMB75 shows significantly reduced affinity (IC50 = 2000 μM) [1]. This quantitative ranking demonstrates that UMB68 retains the desired GHB receptor engagement of the parent molecule while offering improved metabolic stability over GHB and superior affinity over other tertiary alcohol analogs .
| Evidence Dimension | GHB receptor binding affinity (displacement of [³H]NCS-382) |
|---|---|
| Target Compound Data | IC50 = 38 μM |
| Comparator Or Baseline | GHB: IC50 = 25 μM; UMB58: IC50 = 60 μM; UMB75: IC50 = 2000 μM |
| Quantified Difference | UMB68 affinity is 1.52-fold lower than GHB; 1.58-fold higher than UMB58; 52.6-fold higher than UMB75 |
| Conditions | Rat cerebrocortical membrane binding assay using [³H]NCS-382 (16 nM) |
Why This Matters
This quantitative affinity profile allows researchers to select a ligand with near-native GHB receptor binding while avoiding confounding GABAergic effects and metabolic instability, which is critical for dissecting GHB-specific signaling pathways.
- [1] Wu, H., et al. (2003). A tertiary alcohol analog of gamma-hydroxybutyric acid as a specific gamma-hydroxybutyric acid receptor ligand. Journal of Pharmacology and Experimental Therapeutics, 305(2), 675-679. Table 1. View Source
